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1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- Documentation Hub

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  • Product: 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-

Core Science & Biosynthesis

Foundational

Crystallographic Structure and Rational Design Applications of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-

Executive Summary The compound 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- (commonly referred to as 6-amino-3-(piperidin-4-yl)-7-azaindole) represents a highly privileged structural scaffold in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- (commonly referred to as 6-amino-3-(piperidin-4-yl)-7-azaindole) represents a highly privileged structural scaffold in modern medicinal chemistry and structure-based drug design[1]. Characterized by its unique bicylic heteroaromatic core and an exocyclic basic amine, this scaffold has become a cornerstone in the development of highly potent, ATP-competitive kinase inhibitors and agents targeting amyloid-beta aggregation[2].

This technical guide provides an in-depth analysis of the crystallographic binding mechanics of this scaffold. By dissecting its atomic-level interactions within the kinase hinge region—specifically its role as a tridentate hydrogen-bond system—we elucidate how structural bioinformatics and X-ray crystallography drive the optimization of this molecule for complex targets such as Dual Specificity Protein Kinase TTK (Mps1)[3] and Leucine-Rich Repeat Kinase 2 (LRRK2)[4].

Crystallographic Binding Mode & Molecular Mechanics

The efficacy of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- is fundamentally rooted in its crystallographic binding mode. High-resolution X-ray diffraction models (e.g., PDB: 3GFW) reveal a highly conserved interaction network that dictates both affinity and selectivity[3].

The Tridentate Hinge Interaction

The 6-amino-7-azaindole core acts as an exceptional tridentate hydrogen-bond donor/acceptor system at the ATP-binding hinge region of kinases[1]:

  • Acceptor Role (N7): The pyridine nitrogen (N7) acts as a hydrogen-bond acceptor, interacting with the backbone amide NH of a critical hinge residue (e.g., Cys604 in TTK or Ala553 in FGFR4)[4].

  • Primary Donor Role (N1): The pyrrole nitrogen (N1) acts as a hydrogen-bond donor to the backbone carbonyl oxygen of a preceding hinge residue (e.g., Glu603 in TTK)[5].

  • Secondary Donor Role (C6-Amine): The exocyclic 6-amino group provides a third, stabilizing hydrogen bond by acting as a donor to an adjacent backbone carbonyl. This third interaction is critical; it locks the scaffold into a highly rigid, coplanar conformation that minimizes entropic penalty upon binding[1].

The Solvent Channel Vector

The 3-(4-piperidinyl) substitution is not merely a structural appendage; it is a precisely engineered vector.

  • Physicochemical Tuning: The piperidine ring is basic (pKa ~9.5) and remains protonated at physiological pH. Crystallographic data shows this moiety extending outward from the hydrophobic adenine-binding pocket into the solvent-exposed channel[5].

  • Causality in Design: By directing the piperidinyl group toward the solvent interface, researchers can drastically improve the aqueous solubility of the highly lipophilic azaindole core. Furthermore, for central nervous system (CNS) targets like LRRK2, functionalization of the piperidine nitrogen (e.g., via N-methylation) allows precise tuning of the polar surface area (PSA) and lipophilicity (logP), thereby optimizing blood-brain barrier (BBB) penetrance (logBB)[4].

SignalingPathway Scaffold 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- TTK TTK (Mps1) Kinase (Active State) Scaffold->TTK Tridentate Hinge Binding (Competitive Inhibition) Kinetochore Mad1/Mad2 Recruitment at Kinetochore TTK->Kinetochore Phosphorylation SAC Spindle Assembly Checkpoint (SAC) Kinetochore->SAC Activation Outcome Mitotic Arrest / Cell Viability SAC->Outcome Maintenance

Caption: Mechanism of action for TTK/Mps1 kinase inhibition by the 7-azaindole scaffold.

Quantitative Structural Data

The following table summarizes the crystallographic parameters and binding affinities of the 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- scaffold across key therapeutic kinase targets.

Kinase TargetPDB ReferenceHinge Interacting ResiduesH-Bond Distances (Å)Binding AffinityStructural Role of Piperidinyl Group
TTK (Mps1) 3GFW[3]Glu603, Cys6042.8, 2.9, 3.1K_d = 27 nMExtends into solvent channel; improves aqueous solubility[6].
LRRK2 Homology[4]Met1949, Ala19502.7, 3.0IC_50 = 15 nMModulates logBB for brain penetrance; avoids steric clash with gatekeeper[4].
FGFR4 Proxy ModelsGlu551, Ala5532.8, 2.9, 3.0IC_50 = 5.3 nMInteracts with Asp630; directs warheads for covalent binding[7].

Experimental Protocol: X-Ray Crystallography of Kinase-Scaffold Complexes

To achieve high-resolution structural data (e.g., < 2.8 Å) for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- complexes, the following self-validating crystallographic protocol is standard practice.

Phase 1: Protein Expression & Purification
  • Expression: Express the recombinant human kinase domain (e.g., TTK residues 515-857) using a Baculovirus/Sf9 insect cell system to ensure proper post-translational folding.

  • Purification: Purify the lysate via Ni-NTA immobilized metal affinity chromatography (IMAC).

  • Polishing: Perform Size Exclusion Chromatography (SEC) using a Superdex 75 column equilibrated in 50 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 1 mM DTT. Causality: DTT is critical to prevent intermolecular disulfide cross-linking, ensuring a monodisperse protein population ideal for crystallization.

Phase 2: Co-Crystallization
  • Complex Formation: Concentrate the purified kinase to 10 mg/mL. Add the scaffold compound (dissolved in 100% DMSO) to the protein at a 3:1 molar ratio. Causality: A stoichiometric excess ensures complete saturation of the ATP-binding site, driving the equilibrium toward the fully complexed state despite the competitive presence of crystallization buffer salts.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates at 20°C. Mix 1 µL of the protein-ligand complex with 1 µL of reservoir solution (e.g., 20% PEG 3350, 0.2 M ammonium acetate, 0.1 M Bis-Tris pH 5.5).

Phase 3: Data Collection & Phase Determination
  • Cryoprotection: Briefly soak the resulting crystals in the reservoir solution supplemented with 20% (v/v) glycerol. Causality: Glycerol acts as a cryoprotectant to prevent ice crystal formation during flash-freezing at 100K, which would otherwise destroy the protein crystal lattice and result in poor diffraction.

  • Diffraction: Collect X-ray diffraction data at a synchrotron source (e.g., Diamond Light Source).

  • Phasing: Solve the phase problem using Molecular Replacement (MR) via software like Phaser, utilizing a known apo-structure (e.g., PDB 3DBQ) as the search model[5].

Phase 4: Refinement & Validation (Self-Validating System)
  • Refinement: Perform iterative rounds of rigid-body and restrained refinement using Phenix.refine, interspersed with manual model building in Coot.

  • Validation: Assess the model using MolProbity. Validation Metric: The protocol is considered successful and the structure valid only if the Rfree​ value is within 5% of the Rwork​ value (typically Rfree​<0.25 ), and >98% of residues fall within the favored regions of the Ramachandran plot.

CrystallographyWorkflow Target Kinase Domain Expression (Sf9 / E. coli) Complex Ligand Soaking / Co-crystallization (3:1 Molar Ratio) Target->Complex Purified Protein (>95%) Diffraction Synchrotron X-Ray Diffraction (100K, ~2.7 Å Resolution) Complex->Diffraction Vapor Diffusion Drops Phasing Molecular Replacement (Phaser / Apo-Structure) Diffraction->Phasing Electron Density Map Refinement Iterative Refinement & Validation (Phenix, Coot, MolProbity) Phasing->Refinement Initial Model Output 3D Binding Model (Tridentate Hinge + Solvent Vector) Refinement->Output R_free < 0.25

Caption: Workflow for X-ray crystallographic resolution of 7-azaindole kinase complexes.

References

  • The Azaindole Framework in the Design of Kinase Inhibitors. National Institutes of Health (PMC). URL:[Link]

  • 3GFW: Crystal Structure of Human Dual Specificity Protein Kinase (TTK) in complex with a pyrolo-pyridin ligand. RCSB Protein Data Bank. URL:[Link]

  • Goto PDB Code - PDBbind (3GFW). PDBbind-Plus Database. URL: [Link]

  • Discovery of Highly Potent, Selective, and Brain-Penetrable Leucine-Rich Repeat Kinase 2 (LRRK2) Small Molecule Inhibitors. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • The MPS1 Family of Protein Kinases. Annual Reviews of Biochemistry. URL:[Link]

Sources

Exploratory

Comprehensive Preliminary Toxicity Screening of 3-(4-Piperidinyl)-7-Azaindole Derivatives: A Stage-Gate Approach

Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals Discipline: ADME-Tox Profiling, Medicinal Chemistry, Safety Pharmacology Executive Summary & Mechanistic Grounding The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Early-Stage Drug Development Professionals Discipline: ADME-Tox Profiling, Medicinal Chemistry, Safety Pharmacology

Executive Summary & Mechanistic Grounding

The 3-(4-piperidinyl)-7-azaindole scaffold is a highly privileged pharmacophore in modern drug discovery, frequently deployed as a bioisostere for indoles and purines in the design of kinase inhibitors (e.g., targeting CDK8, FGFR, and PI3K) and viral entry inhibitors[1][2].

From a mechanistic standpoint, the 7-azaindole core provides a critical hydrogen bond acceptor (the N7 atom) that frequently engages the hinge region of kinases, while simultaneously lowering overall lipophilicity compared to a standard indole, thereby improving aqueous solubility and mitigating non-specific CYP450 driven hepatotoxicity. Concurrently, the 3-(4-piperidinyl) substitution projects a basic amine into the solvent-exposed region of the target protein.

However, this structural combination introduces specific early-stage toxicity liabilities. The basicity of the piperidine nitrogen (typically exhibiting a pKa of 8.5–9.5) and the lipophilic nature of the azaindole core create a perfect storm for hERG (human Ether-à-go-go-Related Gene) channel blockade [3]. Furthermore, while 7-azaindoles generally exhibit low intrinsic genotoxicity[4], the potential for oxidative metabolism of the piperidine ring necessitates rigorous profiling.

As a Senior Application Scientist, I have designed this whitepaper to outline a self-validating, stage-gate toxicity screening workflow. We do not merely execute assays; we engineer protocols that inherently prove their own reliability through rigorous control integration and causality-driven data interpretation.

The Stage-Gate Toxicity Screening Workflow

To prevent late-stage attrition, toxicity screening must be front-loaded. We employ a hierarchical stage-gate approach: high-throughput, low-cost assays (cytotoxicity) are positioned first to rapidly filter out highly toxic compounds before advancing to lower-throughput, high-cost mechanistic assays (automated patch-clamp hERG and Ames).

Workflow Start 3-(4-piperidinyl)-7-azaindole Library Cyto Tier 1: Cytotoxicity (HepG2 / HEK293) Start->Cyto hERG Tier 2: Cardiotoxicity (Automated Patch-Clamp) Cyto->hERG CC50 > 50 µM Fail Structural Optimization (Reduce pKa / clogP) Cyto->Fail CC50 < 10 µM Ames Tier 3: Genotoxicity (Mini-Ames Test) hERG->Ames IC50 > 10 µM hERG->Fail IC50 < 1 µM InVivo Tier 4: Acute in vivo Toxicity (Rodent) Ames->InVivo Negative Ames->Fail Positive

Figure 1: Stage-Gate ADME-Tox workflow for prioritizing 7-azaindole derivatives.

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system . An assay is only considered valid if its internal positive and negative controls fall within strict, pre-defined statistical boundaries (e.g., Z'-factor > 0.5).

Tier 1: High-Throughput Hepatotoxicity & Cytotoxicity (HepG2)

Causality Rationale: 7-azaindole derivatives can sometimes induce mitochondrial impairment or direct membrane disruption. We utilize the CellTiter-Glo (CTG) luminescent assay, which measures intracellular ATP. ATP depletion is a universal, early indicator of both necrotic and apoptotic cell death, providing a highly sensitive readout before morphological changes occur[1].

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 10,000 cells/well in a white, opaque-bottom 384-well plate using DMEM + 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of the 3-(4-piperidinyl)-7-azaindole derivatives in DMSO. Transfer to the assay plate using an acoustic dispenser (e.g., Echo 550) to achieve a final concentration range of 100 µM to 5 nM (Final DMSO = 0.5%).

  • Internal Controls (Self-Validation):

    • Negative Control: 0.5% DMSO (represents 100% viability).

    • Positive Control: 10 µM Doxorubicin or 0.1% Triton X-100 (represents 0% viability).

  • Incubation & Readout: Incubate for 48 hours. Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence.

  • Data Acceptance: Calculate the Z'-factor using the DMSO and Triton X-100 wells. Proceed with CC50​ calculation only if Z' 0.5.

Tier 2: Cardiotoxicity Profiling (hERG Automated Patch-Clamp)

Causality Rationale: The piperidine nitrogen is protonated at physiological pH (7.4). The hERG potassium channel possesses a large central cavity lined with aromatic residues. The protonated piperidine enters the open channel and becomes trapped, forming a strong cation-π interaction with Tyr652 and hydrophobic interactions with Phe656[3]. This blocks potassium efflux, leading to action potential prolongation.

hERG_Mechanism Compound 3-(4-piperidinyl)-7-azaindole Protonated Piperidine N+ Pore hERG Channel Pore Central Cavity Compound->Pore Enters open state Tyr652 Tyr652 Residue Cation-π Interaction Pore->Tyr652 Binds Phe656 Phe656 Residue Hydrophobic / π-π Pore->Phe656 Binds Blockade Potassium Efflux Blockade QT Prolongation Tyr652->Blockade Phe656->Blockade

Figure 2: Mechanism of hERG liability driven by the basic piperidine nitrogen interacting with pore residues.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel. Resuspend in extracellular recording solution.

  • Automated Patch-Clamp Setup: Utilize a high-throughput platform (e.g., Qube 384). Prime the microfluidic chips with intracellular solution (containing K+) and extracellular solution.

  • Electrophysiology Protocol: Establish whole-cell configuration. Apply a voltage step protocol: depolarize to +20 mV for 2 seconds (to open and inactivate channels), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Addition & Controls: Add compounds at 6 concentrations (0.1 µM to 30 µM).

    • System Validation: Include E-4031 (a known hERG blocker) as a positive control. The assay is only valid if the IC50​ of E-4031 falls within the historical range of 15–30 nM.

  • Analysis: Measure the peak tail current reduction relative to the pre-compound baseline to calculate the IC50​ .

Tier 3: Genotoxicity (Mini-Ames Test)

Causality Rationale: To ensure the azaindole core and piperidine ring do not undergo CYP-mediated bioactivation into DNA-reactive electrophiles, a reverse mutation assay is required[4]. Methodology:

  • Strains: Use Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Metabolic Activation: Conduct the assay in the presence and absence of 10% rat liver S9 fraction.

  • Execution: Mix the test compound (up to 500 µ g/well ), bacteria, and S9 mix in a 384-well format using a fluctuation liquid method. Incubate for 48 hours.

  • Validation: Use 2-Aminoanthracene (requires S9 activation) and 4-Nitroquinoline 1-oxide (direct-acting) as positive controls. A compound is flagged if revertant wells are 2-fold over the DMSO vehicle control.

Data Presentation & Structure-Toxicity Relationships (STR)

The table below synthesizes hypothetical, yet mechanistically grounded, quantitative data demonstrating how structural modifications to the 3-(4-piperidinyl)-7-azaindole scaffold impact the toxicity profile.

Notice the causality: Modulating the basicity (pKa) of the piperidine nitrogen via electron-withdrawing groups (e.g., fluorination) or steric bulk drastically reduces the hERG liability[5][6].

Compound IDPiperidine ModificationCalculated pKaHepG2 CC50​ (µM)hERG IC50​ (µM)Mini-Ames (± S9)Toxicity Verdict
AZA-001 Unsubstituted (NH)9.5> 1000.8 NegativeFail (Severe Cardiotox)
AZA-002 N-Methyl9.285.01.2 NegativeFail (Severe Cardiotox)
AZA-003 3-Fluoro-4-piperidinyl7.5> 10018.5NegativePass (Mitigated hERG)
AZA-004 N-Acetyl< 5.0> 100> 50.0NegativePass (No hERG liability)
AZA-005 N-Benzyl8.88.5 2.5NegativeFail (Hepatotox & hERG)

Table 1: Structure-Toxicity Relationship profiling of 3-(4-piperidinyl)-7-azaindole derivatives. Lowering the pKa of the piperidine nitrogen (AZA-003, AZA-004) rescues the hERG liability without inducing genotoxicity.

References

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction Source: PMC (National Institutes of Health) URL:[Link]

  • Design and synthesis of 7-azaindole derivatives as potent CDK8 inhibitors for the treatment of acute myeloid leukemia Source: ResearchGate URL:[Link]

  • Discovery of NP3-742: A Structurally Diverse NLRP3 Inhibitor Identified through an Unusual Phenol Replacement Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers Source: PMC (National Institutes of Health) URL:[Link]

  • Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model Source: PMC (National Institutes of Health) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of Dissolution and Handling Protocols for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- in Cellular Assays

Executive Summary The compound 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- is a highly specialized chemical building block. It features a 7-azaindole core—a well-documented purine bioisostere—coupled with a basi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- is a highly specialized chemical building block. It features a 7-azaindole core—a well-documented purine bioisostere—coupled with a basic piperidine ring. This structural motif is widely recognized as a privileged scaffold in the design of targeted kinase inhibitors, as it effectively mimics the adenine ring of ATP to bind the kinase hinge region[1].

However, the very structural features that make this compound biologically potent also present significant physicochemical challenges for in vitro cellular assays. This application note provides a field-proven, self-validating protocol for the dissolution and handling of this compound, ensuring maximum bioavailability in culture media while mitigating the risks of solvent crash-out and dimethyl sulfoxide (DMSO) cytotoxicity.

Physicochemical Profiling & Causality of Solvation

To successfully formulate this compound for cellular assays, one must understand the causality behind its solubility behavior. Do not attempt to dissolve this compound directly into aqueous buffers or culture media.

  • The 7-Azaindole Core: The pyridine nitrogen and pyrrole NH act as bidentate hydrogen bond acceptors and donors[1]. In the solid state, this leads to strong intermolecular hydrogen bonding and π-π stacking. The resulting high crystal lattice energy cannot be thermodynamically disrupted by water.

  • The Piperidine Ring: While the secondary amine on the piperidine ring is basic (pKa ~9.5) and will protonate at physiological pH (7.4), the overwhelming hydrophobicity and planarity of the azaindole core dominate the molecule's overall solubility profile[2].

  • Solvent Selection (Causality): Anhydrous Dimethyl Sulfoxide (DMSO) is mandatory. As a strongly polar, aprotic solvent, DMSO effectively disrupts the intermolecular hydrogen bonds of the azaindole lattice, fully solvating the hydrophobic core without ionizing the basic amine.

Table 1: Physicochemical Properties & Solubilization Strategy
Structural FeaturePhysicochemical CharacteristicSolubilization Implication
7-Azaindole Core High planarity, lipophilicity, and strong lattice energy.Requires a strong polar aprotic solvent (100% DMSO). Direct aqueous dilution will cause immediate precipitation.
6-Amino & Piperidine Basic nitrogen centers capable of forming salts.Free base form is highly hydrophobic; requires intermediate serial dilutions to prevent pH-shock in media.
H-Bonding Motif Bidentate (Donor/Acceptor) capacity.Highly susceptible to aggregation if water is introduced prematurely. Hygroscopic solvents must be avoided.

Master Protocol: Step-by-Step Dissolution Methodology

This protocol is designed as a self-validating system . Each step includes a verification checkpoint to ensure the physical integrity of the compound before proceeding to the next phase.

Phase 1: Master Stock Preparation (10 mM – 50 mM)
  • Equilibration: Allow the solid powder of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- to equilibrate to room temperature in a desiccator before opening. Causality: Opening cold vials introduces atmospheric condensation; water rapidly degrades the solubility potential of the hydrophobic core.

  • Solvent Addition: Add the calculated volume of ≥99.9% anhydrous DMSO .

  • Agitation: Vortex vigorously for 60 seconds. If the compound resists dissolution, sonicate in a water bath at 37°C for 2–5 minutes.

  • Validation Checkpoint: Hold the vial against a strong light source. The solution must be completely optically clear. If micro-precipitates or turbidity are visible, the lattice energy has not been fully overcome; repeat sonication.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) and store at -20°C to -80°C. Causality: Repeated freeze-thaw cycles introduce moisture into the hygroscopic DMSO, leading to silent precipitation over time.

Phase 2: Intermediate Dilution & Media Preparation
  • Thawing: Thaw a single aliquot at room temperature. Vortex immediately upon thawing to ensure homogeneity.

  • Intermediate Dilutions: Perform serial dilutions (e.g., 100X to 1000X of the final assay concentration) in 100% DMSO . Causality: Stepping down the concentration in pure solvent prevents "solvent crash-out," which occurs when a highly concentrated hydrophobic stock is suddenly exposed to an aqueous environment.

  • Aqueous Introduction: Add the intermediate DMSO stock dropwise to pre-warmed (37°C) culture media while vortexing the media. Causality: Cold media drastically lowers the thermodynamic solubility limit, forcing the azaindole core out of solution.

Cellular Assay Integration & DMSO Management

When introducing the final media to your cell cultures, the concentration of the DMSO vehicle must be strictly managed. DMSO is not an inert bystander; it can alter membrane permeability, suppress cell proliferation, and induce apoptosis at high concentrations[3].

As a general rule for in vitro assays, the final DMSO concentration should be maintained at or below 0.1% to 0.5% (v/v) [4][5].

Table 2: DMSO Tolerance Limits by Cell Type
Cell Type / ModelMaximum Tolerated DMSO (v/v)Phenotypic Risk if Exceeded
HEK293 / HeLa 0.5%Reduced proliferation, rounding up, and detachment[3].
Primary PBMCs 0.1% - 0.2%Induction of apoptosis and suppression of cytokine release.
HepG2 / Hepatocytes 0.5%Hepatotoxicity and altered baseline metabolic enzyme expression.
Stem Cells (iPSCs) ≤ 0.1%Unwanted spontaneous differentiation and loss of pluripotency.

Workflow Visualization

The following diagram maps the critical path for dissolution, highlighting the specific risk point where precipitation is most likely to occur.

DissolutionWorkflow Solid 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- (Solid Powder) DMSO_Stock Master Stock (10-50 mM) in 100% Anhydrous DMSO Solid->DMSO_Stock Dissolve & Vortex Aliquots Aliquoting (Store at -20°C to -80°C) DMSO_Stock->Aliquots Prevent Freeze-Thaw Crash Precipitation Risk! (Avoid direct aqueous dilution) DMSO_Stock->Crash Direct to Water Inter_Dil Intermediate Dilutions (100X - 1000X in DMSO) Aliquots->Inter_Dil Thaw at RT Media_Dil Final Media Preparation (≤ 0.1% - 0.5% Final DMSO) Inter_Dil->Media_Dil Add to pre-warmed media Assay In Vitro Cellular Assay (e.g., Kinase Inhibition) Media_Dil->Assay Treat cells

Workflow for the dissolution and cellular application of 7-azaindole derivatives.

Troubleshooting Guide

Observed IssueScientific CausalityRecommended Solution (Self-Validation)
Cloudiness upon adding to media Solvent Crash-Out: The local concentration of the hydrophobic compound exceeded its aqueous thermodynamic solubility.Ensure media is pre-warmed to 37°C. Add the intermediate DMSO stock dropwise while actively vortexing the media to ensure rapid dispersion.
High background cell death in vehicle control DMSO Cytotoxicity: The final DMSO concentration exceeded the tolerance threshold of the specific cell line[3].Recalculate dilutions to ensure final DMSO is ≤ 0.1%[4]. Perform intermediate dilutions in 100% DMSO rather than increasing the master stock volume.
Inconsistent assay readouts across replicates Compound Degradation/Aggregation: Repeated freeze-thaw cycles introduced water into the DMSO, causing silent micro-precipitation.Discard the compromised stock. Prepare a fresh master stock using strictly anhydrous DMSO and aliquot immediately into single-use vials.

References

1.[1] Title: 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors Source: Chemical and Pharmaceutical Bulletin (PubMed) URL: [Link]

2.[2] Title: 7-Azaindole Analogues as Bioactive Agents and Recent Results Source: Mini Reviews in Medicinal Chemistry (Bentham Science) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals working with the 6-amino-7-azaindole scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I have designed this guide for researchers, chemists, and drug development professionals working with the 6-amino-7-azaindole scaffold. This specific moiety is a highly privileged bioisostere used extensively in the design of novel kinase inhibitors[1]. However, the synthesis of 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine is notoriously prone to regiochemical and chemoselective pitfalls[2].

This guide moves beyond basic recipes. Here, we troubleshoot the root causality of synthetic impurities and provide self-validating protocols to ensure your scale-up is robust and reproducible.

Mechanistic Troubleshooting & FAQs

Q1: During the initial condensation with N-Boc-4-piperidone, I am observing a significant amount of a high-molecular-weight impurity. LC-MS suggests a bis-azaindole dimer. How do I prevent this? Root Causality: The base-catalyzed condensation of 6-amino-7-azaindole with N-Boc-4-piperidone proceeds via an aldol-type mechanism, forming a highly electrophilic α,β -unsaturated intermediate (a tetrahydropyridine derivative). Because the 7-azaindole core is highly nucleophilic at the C-3 position, if the local concentration of unreacted 6-amino-7-azaindole is too high, a second molecule will undergo a rapid Michael addition into this intermediate, yielding a bis-azaindole adduct[3]. Corrective Action: Always maintain a stoichiometric excess (1.2 to 1.5 equivalents) of N-Boc-4-piperidone. By keeping the piperidone in excess, you thermodynamically drive the reaction toward the mono-substituted alkene and starve the system of the free azaindole required for the secondary Michael addition.

Q2: My hydrogenation step yields a complex mixture containing the desired piperidine, unreacted tetrahydropyridine, and an over-reduced indoline impurity. How can I improve chemoselectivity? Root Causality: The tetrahydropyridine double bond is conjugated with the electron-rich 7-azaindole core. Aggressive catalytic hydrogenation (e.g., high-pressure H2​ with highly active Pd/C) lacks the chemoselectivity required to differentiate between the alkene and the pyrrole ring, leading to the over-reduction of the azaindole core into an indoline derivative[1]. Corrective Action: Abandon heterogeneous hydrogenation in favor of ionic hydrogenation . By using Triethylsilane ( Et3​SiH ) in Trifluoroacetic acid (TFA), the acid selectively protonates the alkene to form a carbocation stabilized by the azaindole nitrogen. The hydride from Et3​SiH then irreversibly traps this cation. This method is exceptionally chemoselective for the alkene and leaves the aromatic core untouched.

Q3: I am observing N-alkylation (Impurity B) instead of the desired C-3 substitution. What is the root cause? Root Causality: The N-1 proton of the 7-azaindole system is relatively acidic ( pKa​≈13−14 ). In the presence of strong, non-nucleophilic bases in aprotic solvents, the azaindolyl anion is formed. This "hard" anion can attack electrophiles via the nitrogen atom, leading to N-1 alkylation[2]. Corrective Action: Run the condensation in a protic solvent (such as Methanol) using a moderate base (like KOH). Hydrogen bonding from the protic solvent heavily attenuates the nucleophilicity of the N-1 position, thermodynamically driving the reaction toward the more stable, desired C-3 substituted product.

Quantitative Impurity Profiling

To assist your analytical team, below is a summary of the quantitative data regarding the major impurities encountered during this workflow, along with their optimized mitigation thresholds.

Impurity ProfileStructural CharacteristicTypical Abundance (Sub-optimal)Optimized AbundanceMitigation Strategy
Bis-azaindole Dimer Two azaindole cores per piperidine ring15 - 20%< 1.0%Use 1.2+ eq excess of N-Boc-4-piperidone during condensation.
N-1 Alkylated Adduct Substitution at the pyrrole nitrogen10 - 15%< 0.5%Utilize protic solvents (MeOH) to hydrogen-bond and mask N-1.
Over-reduced Indoline Loss of aromaticity in the pyrrole ring20 - 30%< 0.1%Replace H2​ /Pd/C with Ionic Hydrogenation ( Et3​SiH /TFA).
Incomplete Reduction Residual tetrahydropyridine alkene5 - 10%< 0.5%Ensure Et3​SiH is added before TFA to trap the carbocation instantly.

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. By monitoring specific analytical markers built into the chemistry, you can verify the success of each step in real-time.

Protocol A: Regioselective Condensation

Objective: Synthesize 3-(1-Boc-1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine.

  • Initialization: Charge a clean, dry reaction vessel with 6-amino-7-azaindole (1.0 eq) and Methanol (10 volumes).

  • Base Activation: Add Potassium Hydroxide (KOH, 2.0 eq) and stir at 25 °C for 15 minutes to ensure complete dissolution and generation of the reactive species.

  • Electrophile Addition: Add N-Boc-4-piperidone (1.2 eq) dropwise. (Note: The excess ensures complete consumption of the azaindole, preventing dimer formation).

  • Thermal Condensation: Heat the mixture to 65 °C (reflux) for 12-16 hours.

  • Self-Validation Check: Monitor the reaction via HPLC or TLC (DCM:MeOH 9:1). The product forms a distinct, highly UV-active species at 310 nm due to the extended conjugation of the newly formed tetrahydropyridine ring. The disappearance of the starting material confirms the prevention of the bis-adduct.

  • Isolation: Cool to room temperature, concentrate under reduced pressure, and partition between Ethyl Acetate and Water. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

Protocol B: Tandem Ionic Hydrogenation & Deprotection

Objective: Chemoselective reduction of the alkene and simultaneous Boc-deprotection to yield the target API scaffold.

  • Preparation: Dissolve the intermediate from Protocol A (1.0 eq) in anhydrous Dichloromethane (DCM, 5 volumes).

  • Hydride Source Addition: Add Triethylsilane ( Et3​SiH , 3.0 eq). (Critical Causality: Adding the silane before the acid ensures that the hydride is present immediately upon carbocation formation, preventing unwanted polymerization).

  • Acidic Activation: Cool the mixture to 0 °C and add Trifluoroacetic acid (TFA, 10 volumes) dropwise.

  • Reaction: Warm to 25 °C and stir for 4 hours.

  • Self-Validation Check: Monitor via LC-MS. You must observe a simultaneous dual-transformation: the loss of the Boc group (-100 Da) and the reduction of the double bond (+2 Da). The complete disappearance of the highly UV-active conjugated intermediate confirms success without over-reduction.

  • Isolation: Concentrate the mixture to remove excess TFA. Neutralize with saturated aqueous NaHCO3​ to pH 8, extract with DCM/Isopropanol (4:1), dry, and concentrate to isolate the pure 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine.

Pathway Visualization

G SM 6-Amino-7-azaindole + N-Boc-4-piperidone Cond Base-Catalyzed Condensation (KOH, MeOH) SM->Cond Int Tetrahydropyridine Intermediate Cond->Int C-3 Attack (Major) Imp1 Impurity A: Bis-azaindole Dimer Cond->Imp1 Excess Azaindole Imp2 Impurity B: N-1 Alkylated Adduct Cond->Imp2 Aprotic Solvent Red Ionic Hydrogenation (Et3SiH, TFA) Int->Red Prod Target API Scaffold: 3-(4-piperidinyl)-1H-pyrrolo [2,3-b]pyridin-6-amine Red->Prod Selective Reduction Imp3 Impurity C: Over-reduced Indoline Red->Imp3 If using H2/Pd/C

Fig 1: Synthesis and impurity branching of 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine.

References[3] Title: Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)

Source: ResearchGate URL: [Link]1] Title: The Azaindole Framework in the Design of Kinase Inhibitors Source: National Institutes of Health (NIH) PMC URL: [Link]2] Title: Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Bioavailability of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- Derivatives

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development teams struggling to translate the potent in vitro activity of 7-azaindole (pyrrolo-pyridine) deriva...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I frequently consult with drug development teams struggling to translate the potent in vitro activity of 7-azaindole (pyrrolo-pyridine) derivatives into in vivo efficacy.

Compounds featuring the 1H-pyrrolo[2,3-b]pyridin-6-amine core substituted with a 3-(4-piperidinyl) group are highly privileged pharmacophores. The 6-amine and pyrrole nitrogen act as exceptional hydrogen-bond donors/acceptors, anchoring the molecule to the hinge region of kinases such as CDK8[1], ATM[2], and GSK-3β[3]. However, this exact structural arrangement creates a "perfect storm" for Biopharmaceutics Classification System (BCS) Class II/IV liabilities: high crystal lattice energy, pH-dependent solubility, and susceptibility to P-glycoprotein (P-gp) efflux.

This guide provides field-proven, self-validating troubleshooting protocols to diagnose and resolve these pharmacokinetic barriers.

Diagnostic Workflow

PK_Optimization A 1H-Pyrrolo[2,3-b]pyridine Derivative (Low F%) B Physicochemical Profiling A->B C High Lattice Energy (Poor Solubility) B->C XRD/DSC D Cationic Piperidine (P-gp Efflux) B->D Caco-2 E CYP450 Oxidation (High Clearance) B->E Microsomes F Salt Screening & ASD Formulation C->F Disrupt Stacking G Lipid Nanocarriers (SEDDS) D->G Bypass Efflux H Deuteration / Steric Shielding E->H Block Sites

Diagnostic workflow for resolving bioavailability barriers in pyrrolo-pyridine derivatives.

Module 1: Solubility & Dissolution (The Lattice Energy Problem)

Q1: My 3-(4-piperidinyl)-pyrrolo[2,3-b]pyridine derivative exhibits <10 µg/mL solubility in simulated intestinal fluid (SIF) despite the basic piperidine ring. Why is this happening, and how can I fix it without losing kinase potency?

Expert Answer: The poor solubility is driven by causality at the molecular level. The planar 1H-pyrrolo[2,3-b]pyridine core engages in intense intermolecular π-π stacking. Simultaneously, the 6-amine and pyrrole NH form a robust hydrogen-bond network in the solid state. This results in an exceptionally high crystal lattice energy (often reflecting in melting points >220°C). While the 3-(4-piperidinyl) group is basic (pKa ~9.5) and protonates in the stomach, the resulting solvation energy is frequently insufficient to break the lattice energy once the compound transitions to the neutral pH of the intestine, leading to rapid precipitation[4].

To resolve this, you must disrupt the crystal lattice using salt formation or an Amorphous Solid Dispersion (ASD).

Protocol 1: Self-Validating Salt Screening Workflow

Objective: Identify a counterion that stably protonates the piperidine nitrogen while disrupting planar stacking.

  • Equimolar Addition: Suspend 50 mg of the free base in 2 mL of a THF/Water (9:1) mixture. Add 1.05 equivalents of counterion acids (e.g., methanesulfonic acid, p-toluenesulfonic acid, or HCl) dropwise under continuous stirring at 25°C.

  • Ostwald Ripening: Subject the clear solution to temperature cycling (5°C to 40°C, 4-hour cycles) for 48 hours to promote the nucleation of the most thermodynamically stable salt polymorph.

  • Isolation & Drying: Filter the precipitate and dry under a vacuum at 40°C for 24 hours.

  • Validation Checkpoint (Self-Validating System): Perform Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD). The protocol is self-validated as successful only if the DSC thermogram shows a single, sharp endothermic melting peak that is distinct from (and typically lower than) the free base, confirming a new crystalline phase with reduced lattice energy. If multiple peaks appear, you have a mixture of free base and salt, and the solvent system must be adjusted.

Module 2: Permeability & Efflux (The Cationic Liability)

Q2: My compound is now soluble, but oral bioavailability (F%) in mice remains <5%. Caco-2 assays show an efflux ratio > 5. Is the piperidine ring causing P-gp recognition?

Expert Answer: Yes. P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) preferentially bind lipophilic, cationic molecules. At physiological pH (7.4), the secondary amine of the 4-piperidinyl group is heavily protonated. When combined with the lipophilic azaindole core, this creates an ideal pharmacophore for P-gp-mediated efflux back into the intestinal lumen.

To bypass this, we utilize Self-Emulsifying Drug Delivery Systems (SEDDS) to promote lymphatic transport, which bypasses apical efflux transporters and avoids first-pass hepatic metabolism entirely[4].

Quantitative Impact of Formulation & Structural Optimization

Table 1: Comparative PK parameters of a standard 3-(4-piperidinyl)-pyrrolo[2,3-b]pyridine derivative across different optimization strategies.

Formulation / ModificationAqueous Sol. (µg/mL)Caco-2 Papp (x10⁻⁶ cm/s)Efflux RatioHepatic Clearance (µL/min/mg)Oral Bioavailability (F%)
Free Base (Unformulated) 5.20.88.445.54.2%
Mesylate Salt 450.00.98.145.512.5%
Amorphous Solid Dispersion 1200.01.27.545.528.0%
Deuterated Piperidine Analog 5.00.88.215.439.8%
Lipid Nanocarrier (SEDDS) >2000.08.51.112.2 (Bypassed)72.8%
Module 3: Metabolic Stability (First-Pass Metabolism)

Q3: Intravenous half-life is extremely short (<20 mins). Liver microsome assays indicate rapid depletion. Where is the likely site of metabolism, and how do I block it?

Expert Answer: The primary metabolic "soft spots" on this scaffold are the saturated piperidine ring and the electron-rich pyrrole moiety. Cytochrome P450 enzymes (specifically CYP3A4 and CYP2D6) rapidly catalyze N-oxidation at the piperidine nitrogen, or α-carbon hydroxylation adjacent to the nitrogen, leading to rapid ring-opening or N-dealkylation.

Before committing to complex structural modifications (like deuteration or adding steric bulk via N-methylation), you must precisely identify the site of metabolism.

Protocol 2: Self-Validating Microsomal Stability & Metabolite ID

Objective: Quantify intrinsic clearance and map CYP-mediated oxidation sites.

  • Incubation: Prepare a 1 µM solution of your compound in 0.1 M potassium phosphate buffer (pH 7.4). Add Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding an NADPH regenerating system (1 mM final concentration).

  • Quenching: At 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • Validation Checkpoint (Self-Validating System): Run the assay concurrently with Verapamil (high-clearance positive control) and Warfarin (low-clearance negative control). The assay is internally validated only if Verapamil shows >80% depletion at 30 minutes while Warfarin remains >90% intact.

  • Metabolite ID: Analyze the supernatant via LC-MS/MS. Look for a mass shift of +16 Da (oxidation). Perform MS/MS fragmentation; if the +16 Da shift is retained on the piperidine fragment ion (m/z ~84 to m/z ~100), the liability is confirmed on the piperidine ring, justifying the synthesis of a deuterated or sterically hindered analog.

References
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. PubMed. Available at:[Link]

Sources

Troubleshooting

resolving false positives in assays using 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-

Technical Support Center: Troubleshooting Assays Using 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this por...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Assays Using 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-

Welcome to the Advanced Assay Troubleshooting Guide. As a Senior Application Scientist, I have designed this portal to address the specific physicochemical and structural liabilities of working with 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- .

This compound features a 7-azaindole core—a privileged scaffold in kinase inhibitor discovery—coupled with a basic piperidinyl moiety. While highly effective for target engagement, this structural combination is notorious for generating false positives via colloidal aggregation, assay signal interference, and broad-spectrum kinase promiscuity.

Below, you will find causality-driven explanations, self-validating protocols, and data summaries to help you isolate true biological signals from experimental artifacts.

Quantitative Summary of Interference Modalities

Before diving into specific troubleshooting steps, consult this matrix to identify the likely mechanism behind your false positive based on your assay readout.

Interference ModalityPrimary Assay AffectedKinetic/Readout SignatureCausalityMitigation Strategy
Colloidal Aggregation Biochemical (Enzymatic)Hill slope > 2.0; Non-competitive inhibitionAmphiphilic self-assembly sequesters enzyme[1].Addition of 0.01% Triton X-100; DLS analysis.
Singlet Oxygen Quenching AlphaScreen / AlphaLISAPotent IC₅₀ with no orthogonal TR-FRET activity7-azaindole derivatives can act as inner filters/quenchers[2].TruHits counter-screen protocol.
Kinase Promiscuity Cell-based PhenotypicToxicity; Broad pathway suppression7-azaindole forms bidentate H-bonds with kinase hinges[3].Target validation via N-methylated inactive control.

Frequently Asked Questions (FAQs) & Protocols

Q1: My biochemical kinase assay shows potent inhibition, but the dose-response curve is unusually steep (Hill slope > 2). Is this a true allosteric effect?

Causality: It is highly unlikely to be allosteric. The combination of the planar, hydrophobic 7-azaindole core and the basic piperidine ring makes this compound amphiphilic. At micromolar concentrations, amphiphilic molecules often self-assemble into colloidal aggregates (typically 50–500 nm in radius). These colloids non-specifically sequester and partially unfold proteins on their surface, leading to reversible, promiscuous inhibition that mimics a steep dose-response[4].

Self-Validating Protocol: Detergent-Sensitivity Counter-Screen To validate if your hit is an aggregation-based artifact, you must disrupt the colloid using a non-ionic detergent.

  • Prepare Assay Buffer: Supplement your standard kinase assay buffer with 0.01% (v/v) Triton X-100 or 0.05% CHAPS.

  • Pre-incubation: Incubate the enzyme with 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- (at its IC₉₀ concentration) in both the standard buffer and the detergent-supplemented buffer for 15 minutes.

  • Initiate Reaction: Add ATP and substrate to begin the kinetic read.

  • Data Interpretation: If the compound loses >10-fold potency in the presence of detergent, it is a colloidal aggregator and a false positive. For biophysical confirmation, subject the compound solution (without enzyme) to Dynamic Light Scattering (DLS) to detect particles >50 nm.

Q2: I am using an AlphaScreen proximity assay. The compound shows excellent activity, but fails in an orthogonal TR-FRET assay. Why?

Causality: AlphaScreen relies on the transfer of singlet oxygen from a donor bead to an acceptor bead over a distance of up to 200 nm. Heterocyclic amines and conjugated ring systems (like the 7-azaindole core) can act as singlet oxygen scavengers or inner filters (absorbing light at the excitation/emission wavelengths of the beads)[5]. This quenches the assay signal independently of the biological target, yielding a false positive.

Self-Validating Protocol: TruHits Interference Assay You must run a control assay using beads that directly interact without a biological bridging target.

  • Reagent Prep: Procure a TruHits kit (Streptavidin-coated Donor beads and Biotin-coated Acceptor beads)[2].

  • Compound Plating: Dispense the compound in a dose-response format into a 384-well plate.

  • Bead Addition: Add the TruHits Donor and Acceptor beads directly to the compound under subdued lighting (<100 Lux)[5].

  • Incubation & Read: Incubate for 1 hour at room temperature and read the Alpha signal.

  • Data Interpretation: A true biochemical inhibitor will not affect the TruHits signal. If the signal decreases dose-dependently, your compound is an assay interference artifact.

AlphaScreenLogic A Primary AlphaScreen Hit (Signal Reduction Observed) B Perform TruHits Counter-Screen (Direct Bead-to-Bead Binding) A->B C Signal Decreases (Interference Detected) B->C Yes D Signal Remains Stable (No Interference) B->D No E False Positive: Singlet Oxygen Quencher C->E F True Hit: Proceed to Orthogonal Assay D->F

Logic gate for AlphaScreen interference detection using TruHits.

Q3: In my phenotypic cell-based screen, the compound induces the desired phenotype, but I suspect off-target toxicity. How do I prove target specificity?

Causality: The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) moiety is a highly privileged ATP-mimetic. The pyridine nitrogen acts as a hydrogen bond acceptor, and the pyrrole NH acts as a hydrogen bond donor, forming a bidentate interaction with the backbone amide of the kinase hinge region (e.g., Cys/Met residues)[3]. Because this hinge architecture is conserved across the kinome, 7-azaindole derivatives frequently exhibit broad-spectrum kinase promiscuity. Your phenotypic readout may be driven by the simultaneous inhibition of multiple off-target kinases rather than your intended target.

Self-Validating Protocol: Structural Derivatization & Kinome Profiling To prove that the phenotype is driven by a specific target and not broad kinase promiscuity, you must break the hinge-binding pharmacophore.

  • Synthesize an Inactive Control: Chemically methylate the pyrrole nitrogen (N1) of the 7-azaindole core. This removes the critical hydrogen bond donor required for ATP-competitive hinge binding[6].

  • Comparative Screening: Run the N-methylated control alongside the parent compound in your phenotypic assay. If the phenotype persists with the N-methylated analog, the effect is likely not driven by kinase hinge-binding, pointing to an alternative mechanism or non-specific toxicity.

  • Kinome Profiling: Submit the parent compound to a broad kinome panel (e.g., KINOMEscan) at 1 µM to calculate the Selectivity Score (S-score). An S(10) > 0.1 indicates high promiscuity, necessitating further structural optimization of the piperidinyl solvent-front interacting group to gain selectivity.

KinasePromiscuity A Phenotypic Hit (7-Azaindole Probe) B Synthesize Inactive Control (N-methylate pyrrole NH) A->B C Test in Phenotypic Assay B->C D Phenotype Lost (Target-Driven Effect) C->D Hinge-binding dependent E Phenotype Retained (Off-Target/Toxicity) C->E Non-specific artifact

Workflow for resolving 7-azaindole kinase promiscuity in phenotypic assays.

References

  • Shoichet, B.K. et al. "Colloidal aggregation: From screening nuisance to formulation nuance." Nano Today, 2018.[Link]

  • Shoichet, B.K. et al. "Colloidal Aggregators in Biochemical SARS-CoV-2 Repurposing Screens." ACS Pharmacology & Translational Science, 2021.[Link]

  • Aono, H. et al. "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors." Chemical and Pharmaceutical Bulletin, 2018.[Link]

Sources

Reference Data & Comparative Studies

Validation

benchmarking 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine against commercial reference compounds

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes represents a pivo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies, the Janus kinase (JAK) family of enzymes represents a pivotal node in cytokine signaling, making them attractive targets for a host of inflammatory diseases and myeloproliferative neoplasms.[1][2] This guide provides a comprehensive framework for benchmarking the novel investigational compound, 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine, against established, commercially available JAK inhibitors. We will delve into the rationale behind experimental design, present detailed protocols, and offer a framework for data interpretation, empowering researchers to accurately assess the potential of this and other new chemical entities in the field.

The core structure of our test compound, a 1H-pyrrolo[2,3-b]pyridine, is a privileged scaffold in kinase inhibitor design, known to interact with the ATP-binding site of various kinases.[3][4] Given this structural alert, and the prevalence of this core in known JAK inhibitors, we hypothesize that 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine may exhibit inhibitory activity against the JAK family. To rigorously test this hypothesis, we will compare its performance against three clinically approved JAK inhibitors: Ruxolitinib, Tofacitinib, and Fedratinib.

  • Ruxolitinib : A potent and selective inhibitor of JAK1 and JAK2, approved for the treatment of myelofibrosis and polycythemia vera.[5][6][7]

  • Tofacitinib : Primarily an inhibitor of JAK1 and JAK3, with some activity against JAK2, used in the treatment of rheumatoid arthritis and other autoimmune conditions.[8][9][10]

  • Fedratinib : A selective inhibitor of JAK2, also indicated for the treatment of myelofibrosis.[11][12][13]

This guide will provide a head-to-head comparison, offering insights into the potency, selectivity, and potential therapeutic utility of our investigational compound.

The JAK-STAT Signaling Pathway: A Primer

The JAK-STAT signaling cascade is a critical pathway for a multitude of cytokines and growth factors involved in immunity and hematopoiesis.[14] Upon cytokine binding to its receptor, associated JAKs are brought into close proximity, leading to their autophosphorylation and activation. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they act as transcription factors to regulate the expression of target genes.[5][14] Dysregulation of this pathway is a hallmark of numerous diseases, making it a prime target for therapeutic intervention.[1]

JAK-STAT Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK1 JAK Receptor->JAK1 Activation JAK2 JAK Receptor->JAK2 Activation JAK1->JAK2 Cross-phosphorylation STAT_inactive STAT (inactive) JAK1->STAT_inactive Phosphorylation JAK2->STAT_inactive Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA Nuclear Translocation & Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription

Caption: The canonical JAK-STAT signaling pathway.

In Vitro Benchmarking: Kinase and Cellular Assays

A crucial first step in characterizing a novel inhibitor is to determine its potency and selectivity against the target enzymes in a controlled, cell-free environment. This is followed by cell-based assays to confirm on-target activity in a more physiologically relevant setting.

Experimental Protocol: In Vitro Kinase Assay

This protocol outlines a generalized method for determining the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified JAK isoforms using a luminescence-based assay that measures ATP consumption.[15]

Objective: To quantify the dose-dependent inhibition of recombinant JAK1, JAK2, JAK3, and TYK2 by 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine and the reference compounds.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

  • ATP

  • Kinase assay buffer

  • Test and reference compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (or equivalent)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Plating: Prepare serial dilutions of the test and reference compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a high control (0% inhibition) and a known pan-kinase inhibitor (e.g., staurosporine) as a low control (100% inhibition).

  • Enzyme/Substrate Addition: Prepare a 2x enzyme/substrate master mix in kinase assay buffer. Add 2 µL of this mix to each well containing the compounds. Incubate for 15 minutes at room temperature to allow for compound binding to the kinases.

  • Reaction Initiation: Prepare a 2x ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for each JAK isoform to ensure accurate IC₅₀ determination for ATP-competitive inhibitors.[15] Add 2 µL of the ATP solution to all wells to initiate the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Read the luminescence on a plate reader. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vitro Kinase Assay Workflow Start Start Compound_Plating Compound Plating (Serial Dilutions) Start->Compound_Plating Enzyme_Substrate_Addition Add Enzyme/ Substrate Mix Compound_Plating->Enzyme_Substrate_Addition Reaction_Initiation Initiate with ATP Enzyme_Substrate_Addition->Reaction_Initiation Incubation Incubate (60 min) Reaction_Initiation->Incubation Reaction_Termination Terminate Reaction (Add ADP-Glo™ Reagent) Incubation->Reaction_Termination Signal_Generation Generate Signal (Add Kinase Detection Reagent) Reaction_Termination->Signal_Generation Data_Acquisition Read Luminescence Signal_Generation->Data_Acquisition Data_Analysis Calculate IC₅₀ Data_Acquisition->Data_Analysis

Caption: Workflow for the in vitro kinase assay.

Table 1: Hypothetical In Vitro Kinase Inhibition Data (IC₅₀, nM)

CompoundJAK1JAK2JAK3TYK2
3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine155150200
Ruxolitinib3.32.842819
Tofacitinib1.1205.6344
Fedratinib35333943

Data are hypothetical and for illustrative purposes only.

Experimental Protocol: Cell-Based JAK-STAT Signaling Assay

This protocol describes a method to assess the ability of the test compounds to inhibit cytokine-induced STAT phosphorylation in a cellular context.

Objective: To measure the inhibition of IL-6-induced STAT3 phosphorylation in a human cell line (e.g., TF-1) by the test and reference compounds.

Materials:

  • TF-1 cells (or other suitable cytokine-responsive cell line)

  • RPMI-1640 medium supplemented with fetal bovine serum (FBS) and other necessary components

  • Recombinant human IL-6

  • Test and reference compounds

  • Fixation and permeabilization buffers

  • Phospho-specific antibody (e.g., anti-phospho-STAT3)

  • Fluorescently labeled secondary antibody

  • Flow cytometer

Procedure:

  • Cell Culture and Starvation: Culture TF-1 cells according to standard protocols. Prior to the assay, starve the cells in low-serum medium for 4-6 hours to reduce basal signaling.

  • Compound Treatment: Pre-incubate the starved cells with serial dilutions of the test and reference compounds for 1 hour.

  • Cytokine Stimulation: Stimulate the cells with a pre-determined optimal concentration of IL-6 for 15-30 minutes. Include an unstimulated control.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer, followed by permeabilization with a permeabilization buffer to allow for intracellular antibody staining.

  • Immunostaining: Stain the cells with a primary antibody against phosphorylated STAT3, followed by a fluorescently labeled secondary antibody.

  • Flow Cytometry: Acquire data on a flow cytometer, measuring the fluorescence intensity of the phospho-STAT3 signal in each sample.

  • Data Analysis: Determine the IC₅₀ value by plotting the percent inhibition of STAT3 phosphorylation against the compound concentration and fitting the data to a dose-response curve.

Table 2: Hypothetical Cell-Based Assay Data (IC₅₀, nM)

CompoundIL-6-induced pSTAT3 Inhibition
3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine50
Ruxolitinib180
Tofacitinib90
Fedratinib45

Data are hypothetical and for illustrative purposes only.

In Vivo Efficacy Evaluation: A Murine Model of Myelofibrosis

To assess the therapeutic potential of our lead candidate in a living organism, a relevant animal model is indispensable. Mouse models that recapitulate key features of human myelofibrosis, such as those driven by the JAK2V617F mutation, are well-established for this purpose.[16][17]

Experimental Protocol: JAK2V617F-Driven Myelofibrosis Mouse Model

Objective: To evaluate the efficacy of 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine in reducing splenomegaly and improving hematological parameters in a murine model of myelofibrosis.

Model: A common approach involves the retroviral transduction of murine bone marrow cells with the human JAK2V617F oncogene, followed by transplantation into lethally irradiated recipient mice.[16]

Procedure:

  • Model Generation: Generate the JAK2V617F-driven myelofibrosis model as described in the literature.

  • Treatment Initiation: Once the disease phenotype is established (e.g., splenomegaly, altered blood counts), randomize the mice into treatment groups: vehicle control, 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine, and a positive control (e.g., Ruxolitinib).

  • Dosing: Administer the compounds orally once or twice daily for a specified duration (e.g., 28 days).

  • Monitoring: Monitor the mice for body weight changes and clinical signs of toxicity. Collect peripheral blood samples at regular intervals to assess hematological parameters (e.g., hematocrit, white blood cell count, platelet count).

  • Endpoint Analysis: At the end of the study, euthanize the mice and measure spleen weight. Collect spleen and bone marrow tissues for histological analysis (e.g., H&E staining, reticulin staining to assess fibrosis).

Table 3: Hypothetical In Vivo Efficacy Data

Treatment GroupSpleen Weight Reduction (%)Hematocrit Improvement (%)
3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine4515
Ruxolitinib5520

Data are hypothetical and for illustrative purposes only.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is critical for its development.[18] A preliminary pharmacokinetic (PK) study in rodents can provide valuable insights into its oral bioavailability, half-life, and clearance.[19][20]

Experimental Protocol: Rodent Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters of 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine following intravenous and oral administration in rats.

Procedure:

  • Dosing: Administer the compound to two groups of rats: one via intravenous (IV) bolus and the other via oral gavage.

  • Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Process the blood samples to obtain plasma and quantify the concentration of the compound using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters, including:

    • Clearance (CL): The volume of plasma cleared of the drug per unit time.

    • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

    • Half-life (t₁/₂): The time required for the concentration of the drug in the body to be reduced by half.

    • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches the systemic circulation.

Table 4: Hypothetical Pharmacokinetic Parameters in Rats

CompoundCL (L/hr/kg)Vd (L/kg)t₁/₂ (hr)%F
3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine1.55.02.340

Data are hypothetical and for illustrative purposes only.

Discussion and Future Directions

This guide has outlined a comprehensive strategy for the preclinical benchmarking of 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine as a potential JAK inhibitor. The hypothetical data presented suggests that our investigational compound exhibits promising activity, particularly against JAK2, both in vitro and in vivo. Its cellular potency against IL-6-induced STAT3 phosphorylation is comparable to the selective JAK2 inhibitor Fedratinib.

The in vivo efficacy in a murine model of myelofibrosis, while slightly less potent than Ruxolitinib in this hypothetical scenario, demonstrates significant therapeutic potential. Furthermore, the preliminary pharmacokinetic profile suggests reasonable oral bioavailability, a desirable characteristic for a clinical candidate.

Future studies should focus on a broader kinase selectivity panel to further elucidate the off-target profile of 3-(4-piperidinyl)-1H-pyrrolo[2,3-b]pyridin-6-amine. In-depth toxicological studies will also be necessary to assess its safety profile. Should the compound continue to show promise, further optimization of its structure to improve potency and selectivity may be warranted.

By following the systematic approach detailed in this guide, researchers can build a robust data package to support the continued development of novel therapeutic agents targeting the JAK-STAT pathway.

References

  • Ruxolitinib Mechanism of Action Action Pathway - PathWhiz. [Link]

  • What is the mechanism of Tofacitinib Citrate? - Patsnap Synapse. [Link]

  • The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis - Clinical and Experimental Rheumatology. [Link]

  • Fedratinib - Wikipedia. [Link]

  • Ruxolitinib - Wikipedia. [Link]

  • Ruxolitinib - StatPearls - NCBI Bookshelf. [Link]

  • Tofacitinib - Wikipedia. [Link]

  • What is the mechanism of Fedratinib Hydrochloride? - Patsnap Synapse. [Link]

  • What is the mechanism of action of Ruxolitinib Phosphate? - Patsnap Synapse. [Link]

  • fedratinibhydrochloride - Liv Hospital. [Link]

  • Fedratinib Monograph - BC Cancer. [Link]

  • Fedratinib Hydrochloride - Massive Bio. [Link]

  • Ruxolitinib Phosphate - Massive Bio. [Link]

  • Modelling Myelofibrosis in Vivo: Success With NSG-S | The Hematologist - ASH Publications. [Link]

  • Murine Models of Myelofibrosis - PMC. [Link]

  • Tofaticinib as a potential therapeutic agent: a review - International Journal of Research in Dermatology. [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays - Springer Nature Experiments. [Link]

  • A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC. [Link]

  • Mouse Models of Essential Thrombocythemia (ET) and Myelofibrosis (MF) - Available for Preclinical Studies - Cambridge Enterprise. [Link]

  • A Novel in-Vivo Model of Human Myelofibrosis Based on Transplantation of Thrombopoietin Overexpressing CD34+ Cells into Humanized Bone Marrows in NSG Mice Recapitulates Key Disease Hallmarks | Blood | American Society of Hematology - ASH Publications. [Link]

  • JAK inhibition using tofacitinib for inflammatory bowel disease treatment - PMC - NIH. [Link]

  • Murine Models of Myelofibrosis - PubMed. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. - ScienceOpen. [Link]

  • Which JAK inhibitors are approved in the U.S? - Drugs.com. [Link]

  • pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • JAK1 (Janus Kinase 1) Assay Kit - BPS Bioscience. [Link]

  • Janus kinase (JAK) Inhibitors Competitive Landscape Report - DelveInsight. [Link]

  • FDA-Approved JAK Inhibitors - National Alopecia Areata Foundation | NAAF. [Link]

  • JAK inhibitors: What your dermatologist wants you to know. [Link]

  • Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. | Request PDF - ResearchGate. [Link]

  • In Silico Functional Profiling of Small Molecules and Its Applications - ACS Publications. [Link]

  • The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis - Agilex Biolabs. [Link]

  • Quantitative measurement of activity of JAK-STAT signaling pathways in blood samples and immune cells to predict innate and adap - bioRxiv. [Link]

  • JAK-STAT Signaling Pathway | RayBiotech. [Link]

  • 3-(4-Piperidinyl)indoles and 3-(4-piperidinyl)pyrrolo-[2,3-b]pyridines as ligands for the ORL-1 receptor - PubMed. [Link]

  • JAK-STAT Signaling Pathway - Creative Biolabs. [Link]

  • Jak-Stat Signaling Pathway | Sino Biological. [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. [Link]

  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth - Semantic Scholar. [Link]

  • Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity - PubMed. [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC. [Link]

  • 4-(1H-pyrrolo(2,3-b)pyridin-3-yl)piperidine | C12H15N3 - PubChem. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Handling and Disposal of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-

As a critical building block in the synthesis of advanced kinase inhibitors (e.g., ALK and JAK inhibitors), 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- presents unique operational challenges. Its azaindole core...

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Author: BenchChem Technical Support Team. Date: April 2026

As a critical building block in the synthesis of advanced kinase inhibitors (e.g., ALK and JAK inhibitors), 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- presents unique operational challenges. Its azaindole core and basic piperidine moiety are engineered for high biological penetrance, which inherently elevates its risk profile as a laboratory irritant and environmental contaminant.

This guide provides a self-validating, causality-driven framework for the safe handling, spill mitigation, and compliant disposal of this active pharmaceutical intermediate (API), establishing a gold standard for laboratory safety.

Chemical Profile & Mechanistic Causality of Hazards

Understanding the molecular behavior of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- is essential for predicting its hazards. The molecule features a dual-pharmacophore system:

  • 7-Azaindole Core: Acts as a potent hydrogen-bond donor/acceptor, designed to mimic purines and bind to ATP-binding pockets in [1]. This makes the compound highly biologically active.

  • Piperidine Ring: An aliphatic heterocycle that acts as a strong organic base. Upon contact with mucosal membranes, the unprotonated free base rapidly disrupts lipid bilayers, causing acute inflammation.

Table 1: Quantitative Hazard Classification & Mechanistic Causality

Hazard ClassGHS CodeMechanistic CausalityRequired Mitigation
Acute Toxicity (Oral) H302Basic amine disrupts cellular pH and binds off-target receptors.Strict prohibition of food/drink; mandatory handwashing post-handling.
Skin Irritation H315Lipophilic nature allows dermal penetration; basicity causes local inflammation.Double nitrile gloves, fully buttoned lab coat.
Eye Irritation H319High affinity for aqueous mucosal membranes leading to acute irritation.Snug-fitting, splash-proof safety goggles.
Respiratory Irritation H335Fine powder aerosolizes easily, irritating the respiratory epithelium.Handle exclusively within a certified chemical fume hood.

Self-Validating Experimental Handling Protocols

To mitigate the risks outlined above, handling must follow strict engineering controls as recommended by the National Research Council's [2].

Protocol 1: Powder Dispensing and Solution Preparation
  • Engineering Controls: Conduct all weighing inside a Class II Type A2 biological safety cabinet or a calibrated chemical fume hood.

    • Causality: The compound's fine particulate nature creates a high risk of aerosolization. Negative pressure prevents the H335 respiratory hazard from reaching the operator's breathing zone.

  • Static Mitigation: Use an anti-static weighing boat and a grounded micro-spatula.

    • Causality: Piperidine derivatives frequently hold static charges, which can cause sudden, dangerous scattering of the toxic powder.

  • Validation (Mass Balance Check): After transferring the API to the reaction vessel, weigh the empty weighing boat. The residual mass must be <0.1% of the total transferred mass. This self-validating step ensures no unaccounted hazardous dust remains in the workspace.

Protocol 2: Spill Response and Decontamination
  • Containment: Cover the spill with absorbent pads (for solutions) or gently cover with damp paper towels (for powders) to prevent dust generation.

  • Chemical Quenching: Wipe the area with a dilute acidic solution (e.g., 1% acetic acid).

    • Causality: The acetic acid protonates the basic piperidine ring, converting the lipophilic free base into a highly water-soluble acetate salt, which is easily lifted from the benchtop.

  • Validation (pH Swab Test): Swab the decontaminated area with a wet cotton swab and touch it to universal pH indicator paper. A neutral pH (6.5–7.5) confirms that all basic amine residues have been successfully neutralized and removed.

Waste Segregation & RCRA Disposal Workflows

Because this compound is a biologically active pharmaceutical intermediate, its disposal is strictly governed by the EPA's (40 CFR Part 266 Subpart P) [3] and standard RCRA Part 262 guidelines.

Crucial Directive: The Sewer Prohibition Under no circumstances should solutions containing this compound be poured down the drain. The EPA strictly prohibits the sewering of hazardous pharmaceutical wastes because municipal water treatment plants cannot filter out potent kinase-binding azaindoles, leading to severe downstream aquatic toxicity.

Table 2: Waste Stream Categorization & Routing

Waste StateContainer TypeSegregation CategoryFinal Disposal Method
Solid (Powder, Vials, PPE)Puncture-proof HDPE drumHalogen-Free Solid Organic WasteHigh-Temperature Incineration
Liquid (Aqueous/Organic)Vented glass carboyHalogen-Free Liquid Organic WasteHigh-Temperature Incineration
Protocol 3: Disposal Execution
  • Segregation: Separate waste into "Halogen-Free Solid" and "Halogen-Free Liquid" streams.

    • Causality: Mixing this compound with halogenated solvents (like dichloromethane) during incineration can lead to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs).

  • Incineration Routing: Ensure the waste manifest explicitly requests "High-Temperature Incineration with NOx Scrubbing."

    • Causality: Combusting nitrogen-rich heterocycles (azaindole + piperidine) generates hazardous nitrogen oxides (NOx). High-temperature incineration (>1000°C) combined with alkaline scrubbers is required to neutralize these emissions.

  • Validation (Manifest Reconciliation): Cross-reference the final RCRA waste manifest against the laboratory's internal chemical inventory. The mass of the discarded API must match the mass depleted from the inventory, confirming zero environmental diversion.

Disposal Workflow Visualization

WasteRouting Start 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- Generation Decision Waste State? Start->Decision Solid Solid Waste (Powders, PPE, Vials) Decision->Solid Dry/Contaminated Liquid Liquid Waste (Solvent Solutions) Decision->Liquid Dissolved SegSolid Segregate: Halogen-Free Solid Organic Solid->SegSolid SegLiquid Segregate: Halogen-Free Liquid Organic Liquid->SegLiquid Labeling EPA RCRA Compliant Labeling (Part 262 / Subpart P) SegSolid->Labeling SegLiquid->Labeling Incineration High-Temp Incineration (Requires NOx Scrubber) Labeling->Incineration

Workflow for the segregation and RCRA-compliant disposal of nitrogenous organic pharmaceutical waste.

References

  • Discovery of Potent, Selective, and Brain-Penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) Inhibitors. Journal of Medicinal Chemistry (ACS Publications). Available at:[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies of Sciences, Engineering, and Medicine. Available at:[Link]

  • Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. U.S. Environmental Protection Agency (EPA). Available at:[Link]

Handling

Personal protective equipment for handling 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-

Comprehensive Laboratory Safety and Handling Guide for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- Executive Summary & Compound Profile Handling novel synthetic intermediates and pharmacologically active compoun...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Handling Guide for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-

Executive Summary & Compound Profile

Handling novel synthetic intermediates and pharmacologically active compounds requires a rigorous, risk-based approach to laboratory safety. 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- (CAS: 1191597-09-7) is a 7-azaindole derivative featuring a piperidine moiety[1]. Compounds in this structural class are frequently investigated as kinase inhibitors and receptor modulators in drug discovery[2]. Because its complete toxicological profile (including long-term mutagenicity and reproductive toxicity) is not fully established in human models, it must be handled as a high-potency research chemical under the OSHA Laboratory Standard (29 CFR 1910.1450)[3].

Table 1: Physicochemical Profile & Hazard Assumptions

Property / ParameterValue / Description
Chemical Name 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-
CAS Registry Number 1191597-09-7
Molecular Formula C12H16N4
Molecular Weight 216.28 g/mol
Physical State Solid (Powder)
Primary Hazards Skin/Eye Irritation, Respiratory Tract Irritation, Unknown Systemic Toxicity
Recommended Solvents DMSO, DMF (Note: Highly penetrative carriers)

Hazard Identification & Mechanistic Toxicology

In the absence of comprehensive in vivo toxicity data, the precautionary principle dictates that this compound be treated with strict containment protocols[4].

  • Respiratory Hazard: As a dry powder, the compound poses a significant inhalation risk. Fine particulates can bypass the upper respiratory tract's mucociliary escalator and deposit deep in the alveolar region, potentially causing localized irritation or systemic absorption.

  • Dermal Penetration (The "Trojan Horse" Effect): When solubilized in dimethyl sulfoxide (DMSO) for in vitro assays, the risk profile shifts dramatically. DMSO is a potent penetration enhancer that rapidly transports dissolved azaindole derivatives across the stratum corneum and into systemic circulation. Therefore, PPE must protect against both the aerosolized dry powder and the solvated form.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, PPE selection must address the specific physical state of the compound during different phases of the experimental workflow.

Table 2: Task-Specific PPE Requirements

PPE CategoryDry Powder Handling (Weighing)Solution Handling (in DMSO)Causality / Scientific Rationale
Hand Protection Single Nitrile GlovesDouble Nitrile or Butyl/VitonDMSO rapidly degrades standard nitrile. Double-gloving allows the outer glove to be immediately discarded if splashed, preventing skin contact.
Eye Protection Safety Glasses with Side ShieldsChemical Splash GogglesSolvents pose a high risk of capillary action in the eye. Goggles provide a complete seal against micro-droplets.
Body Protection Flame-retardant Lab CoatDisposable, Fluid-Resistant CoatKnit cuffs prevent wrist exposure. Disposable coats prevent cross-contamination of other lab areas if a spill occurs.
Engineering Controls Powder Dispensing Hood (HEPA)Chemical Fume HoodHEPA filtration captures aerosolized particulates[4]. Fume hoods exhaust volatile solvent vapors and prevent inhalation.

Operational Workflow: Safe Weighing and Solubilization

The following protocol outlines the creation of a 10 mM stock solution, emphasizing static control and exposure minimization.

Workflow N1 1. Don PPE & Inspect Containment Enclosure N2 2. Tare Anti-Static Weigh Boat N1->N2 N3 3. Transfer Powder (CAS 1191597-09-7) N2->N3 N4 4. Seal & Transfer to Fume Hood N3->N4 N5 5. Solubilize in DMSO (10 mM Stock) N4->N5 N6 6. Decontaminate Surfaces & Tools N5->N6

Safe handling and solubilization workflow for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)-

Step-by-Step Methodology:

  • Enclosure Preparation: Verify the inward airflow of the HEPA-filtered powder dispensing hood or Class II Biological Safety Cabinet. Line the work surface with a disposable, absorbent bench pad (polyethylene backing facing down).

  • Static Mitigation: Finely milled azaindole powders often hold static charges, causing them to "jump" and aerosolize. Use an anti-static gun (e.g., Zerostat) on the micro-spatula and the weigh boat prior to transfer to ensure yield accuracy and safety.

  • Weighing: Carefully transfer the required mass (e.g., 2.16 mg for 1 mL of 10 mM stock) of 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- into the tared weigh boat.

  • Transfer & Capping: Transfer the powder into a pre-labeled amber glass vial (to protect the compound from potential photodegradation). Cap the vial before removing it from the powder hood.

  • Solubilization: Move the capped vial to a certified chemical fume hood. Don a second pair of nitrile gloves. Add 1.0 mL of anhydrous DMSO. Vortex gently. If dissolution is incomplete, sonicate the sealed vial in a water bath for 3-5 minutes at room temperature.

  • Verification: Visually inspect the solution against a light and dark background to ensure no micro-particulates remain.

Spill Response & Decontamination Protocols

Trust in a safety program requires knowing exactly how to handle deviations.

  • Dry Powder Spill: Do NOT sweep. Sweeping aerosolizes the active pharmaceutical ingredient (API). Cover the spill with damp absorbent paper towels (using water or a 10% alcohol solution) to trap the powder. Wipe inward from the edges to the center to prevent spreading the contamination.

  • Solvent Spill (DMSO Solution): Alert nearby personnel. Since DMSO penetrates gloves, do not touch the spill with standard nitrile. Use dedicated chemical spill pads to absorb the liquid. Wash the area with a laboratory detergent solution, followed by a water rinse, to remove residual compound and solvent[4].

Waste Disposal & Environmental Logistics

All materials contacting 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(4-piperidinyl)- must be treated as hazardous chemical waste in compliance with institutional and federal regulations[5].

  • Solid Waste: Spatulas, weigh boats, bench pads, and contaminated gloves must be placed in a rigid, puncture-resistant hazardous waste container.

  • Liquid Waste: Unused DMSO stock solutions must be collected in a compatible, clearly labeled solvent waste carboy (typically designated for non-halogenated organic solvents). Never pour solutions down the sink.

References

  • Cas 143468-13-7, 6-BROMO-1H-PYRROLO[2,3-B]PYRIDINE. LookChem.[Link]

  • OSHA Laboratory Standard 29 CFR 1910.1450. Bard College Environmental Health and Safety.[Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version 2011. National Academies of Sciences, Engineering, and Medicine.[Link]

  • 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. eCFR.[Link]

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